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1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carbonitrile

Catalog No.
S14037084
CAS No.
M.F
C18H21N3
M. Wt
279.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indaz...

Product Name

1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carbonitrile

IUPAC Name

1-(4-tert-butylphenyl)-4,5,6,7-tetrahydroindazole-4-carbonitrile

Molecular Formula

C18H21N3

Molecular Weight

279.4 g/mol

InChI

InChI=1S/C18H21N3/c1-18(2,3)14-7-9-15(10-8-14)21-17-6-4-5-13(11-19)16(17)12-20-21/h7-10,12-13H,4-6H2,1-3H3

InChI Key

SJABXGNVMRMGFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C3=C(C=N2)C(CCC3)C#N

1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carbonitrile is a heterocyclic compound characterized by its unique indazole structure. Its molecular formula is C18H21N3, and it has a molar mass of 279.38 g/mol. The compound features a tert-butyl group attached to a phenyl ring, which contributes to its hydrophobic properties and potential biological activities. The presence of the carbonitrile functional group enhances its reactivity and solubility in organic solvents, making it a compound of interest in various chemical and biological applications .

The chemical reactivity of 1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carbonitrile is influenced by its functional groups. Key reactions include:

  • Electrophilic Substitution: The indazole ring can undergo electrophilic substitution reactions due to the presence of electron-rich sites.
  • Nucleophilic Addition: The carbonitrile group can participate in nucleophilic addition reactions, allowing for further functionalization.
  • Reduction: The carbonitrile can be reduced to primary amines or aldehydes using reducing agents like lithium aluminum hydride.
  • Hydrolysis: Under acidic or basic conditions, the carbonitrile may hydrolyze to form carboxylic acids.

These reactions can lead to the synthesis of various derivatives with potential biological activities .

Research indicates that compounds related to 1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carbonitrile exhibit significant biological activities. Preliminary studies suggest potential anti-inflammatory and anticancer properties. For instance, derivatives of tetrahydroindazoles have shown efficacy against certain cancer cell lines by inhibiting cell proliferation and inducing apoptosis. Additionally, the compound's interactions with specific molecular targets may lead to the modulation of enzymatic activities linked to disease processes .

The synthesis of 1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carbonitrile typically involves several steps:

  • Formation of Indazole Framework: This can be achieved through the reaction of phenylhydrazine with appropriate carbonyl compounds (such as ketones) under acidic conditions.
  • Cyclization: The cyclization step often employs Lewis acids or other catalysts to facilitate the formation of the indazole ring.
  • Introduction of Carbonitrile Group: This can be accomplished via nucleophilic substitution or by reacting an appropriate nitrile precursor with the indazole intermediate.

Various methods have been documented in literature for synthesizing similar compounds, highlighting the versatility of reaction conditions and starting materials used .

The unique properties of 1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carbonitrile make it suitable for several applications:

  • Pharmaceutical Development: Due to its potential biological activity, it may serve as a lead compound in drug discovery for anti-inflammatory or anticancer agents.
  • Material Science: Its hydrophobic characteristics could make it useful in developing advanced materials or coatings.
  • Research Tool: It may be employed in biochemical assays to study enzyme interactions or cellular responses.

Interaction studies involving 1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carbonitrile focus on its binding affinity to various biological targets. Preliminary findings suggest that this compound could interact with enzymes involved in metabolic pathways or signal transduction mechanisms. Such interactions are crucial for understanding its mechanism of action and potential therapeutic effects .

Several compounds exhibit structural similarities to 1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carbonitrile. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
4,5-Dihydro-1H-indazoleLacks tert-butyl substitution; simpler structureLess hydrophobic; different biological activity profile
1-Methyl-4,5,6,7-tetrahydroindazoleMethyl group instead of tert-butylPotentially different pharmacokinetics
2-(4-tert-butylphenyl)-5-methylindazoleContains methyl group; similar phenyl substitutionMay exhibit distinct reactivity due to methyl substitution
1-(phenyl)-4-cyanotetrahydroindazoleCyanide group instead of tert-butylDifferent electronic properties affecting reactivity

These comparisons underscore the uniqueness of 1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carbonitrile in terms of its hydrophobicity and potential biological interactions. Each compound's specific substitutions influence its reactivity and biological activity significantly .

XLogP3

4

Hydrogen Bond Acceptor Count

2

Exact Mass

279.173547683 g/mol

Monoisotopic Mass

279.173547683 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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